- The β-carotene-oxygen copolymer: Its relationship to apocarotenoids and β-carotene function, Canadian Journal of Chemistry, 2021, 99(9), 751-762

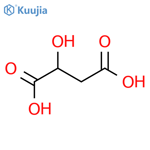

Cas no 923-42-2 (1,2,4-Butanetricarboxylic acid)

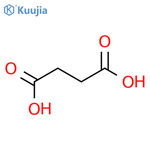

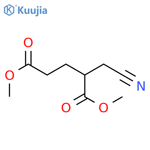

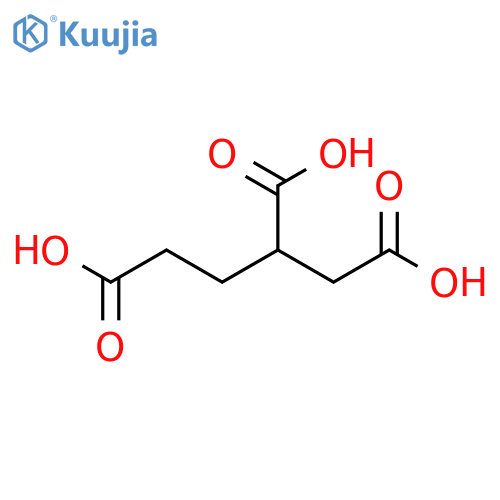

923-42-2 structure

商品名:1,2,4-Butanetricarboxylic acid

1,2,4-Butanetricarboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1,2,4-Butanetricarboxylic acid

- butane-1,2,4-tricarboxylic acid

- (+-)-3-carboxy-adipic acid

- (+-)-3-Carboxy-adipinsaeure

- 1,2,4-Tricarboxybutane

- 1,4-Butanetricarboxylic acid

- 3-Carboxyhexanedioic acid

- Butan-1,2,4-tricarbonsaeure

- carboxylate,42

- n-butane-1,2,4,tricarboxylic acid

- NSC 60127

- NSC 8447

- 1,2,4-Butanetricarboxylicacid

- NSC8447

- carboxylate, 42

- 3-Carboxyadipic acid

- 3-Carboxy-hexanedioic acid

- BDBM17781

- NSC60127

- SBB091067

- BBL002835

- STK378693

- Hexanedioic acid, 3-carboxy-

- Pentanedioic acid, 2-(carboxymethyl)-

- 2-[[(carboxymethylthio)-phenylmethyl]amino]benzoic acid

- LOGBRYZYTBQBTB-UHFFFAOYSA-N

- 3-Carboxyadipic acidButane-1,2,4-tricarboxylic acid

- NSC-8447

- F13201

- butane-1,2,4-tricarboxylicacid

- GS-3871

- DTXCID30229767

- 923-42-2

- DB-001547

- SCHEMBL28640

- AB01326321-02

- CS-W019093

- NCGC00332210-01

- MFCD00152304

- CHEMBL65860

- NSC-60127

- AKOS005448911

- DTXSID80278609

-

- MDL: MFCD00152304

- インチ: 1S/C7H10O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13)

- InChIKey: LOGBRYZYTBQBTB-UHFFFAOYSA-N

- ほほえんだ: C(C(O)=O)C(C(O)=O)CCC(O)=O

計算された属性

- せいみつぶんしりょう: 190.04800

- どういたいしつりょう: 190.048

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 6

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 112

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.481

- ゆうかいてん: 117-120 °C (lit.)

- ふってん: 347.9 °C at 760 mmHg

- フラッシュポイント: 178.4 °C

- 屈折率: 1.521

- PSA: 111.90000

- LogP: 0.02670

- ようかいせい: 未確定

- 酸性度係数(pKa): 4.31±0.23(Predicted)

1,2,4-Butanetricarboxylic acid セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:Sealed in dry,Room Temperature

1,2,4-Butanetricarboxylic acid 税関データ

- 税関コード:2917190090

- 税関データ:

中国税関コード:

2917190090概要:

2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください

要約:

2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%

1,2,4-Butanetricarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K39274-100g |

butane-1,2,4-tricarboxylic acid |

923-42-2 | 98% | 100g |

$1224 | 2024-05-24 | |

| Chemenu | CM194933-10g |

1,2,4-Butanetricarboxylic acid |

923-42-2 | 97% | 10g |

$*** | 2023-05-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SX510-20g |

1,2,4-Butanetricarboxylic acid |

923-42-2 | 97% | 20g |

1752.0CNY | 2021-07-12 | |

| TRC | B689728-1g |

1,2,4-Butanetricarboxylic acid |

923-42-2 | 1g |

$ 98.00 | 2023-04-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066130-100g |

Butane-1,2,4-tricarboxylic acid |

923-42-2 | 97% | 100g |

¥4201.00 | 2024-04-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SX510-25g |

1,2,4-Butanetricarboxylic acid |

923-42-2 | 97% | 25g |

2094CNY | 2021-05-08 | |

| A2B Chem LLC | AH83725-25g |

1,2,4-Butanetricarboxylic acid |

923-42-2 | 97% | 25g |

$148.00 | 2024-07-18 | |

| Aaron | AR00GTKP-1g |

1,2,4-Butanetricarboxylic acid |

923-42-2 | 97% | 1g |

$8.00 | 2025-01-24 | |

| A2B Chem LLC | AH83725-5g |

1,2,4-Butanetricarboxylic acid |

923-42-2 | 97% | 5g |

$43.00 | 2024-07-18 | |

| 1PlusChem | 1P00GTCD-5g |

1,2,4-BUTANETRICARBOXYLIC ACID |

923-42-2 | 97% | 5g |

$52.00 | 2025-02-27 |

1,2,4-Butanetricarboxylic acid 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

合成方法 3

合成方法 4

合成方法 5

合成方法 6

はんのうじょうけん

リファレンス

- Study of the structure of butadiene polymers by means of ozonolysis, Journal of the American Chemical Society, 1947, 69, 314-19

合成方法 7

合成方法 8

はんのうじょうけん

リファレンス

- Prostaglandins. 3. Synthetic approaches to 11-deoxyprostaglandins, Journal of Organic Chemistry, 1982, 47(12), 2379-87

合成方法 9

はんのうじょうけん

リファレンス

- Syntheses of di- and triesters containing oxo groups, Bulletin de la Societe Chimique de France, 1965, (1), 139-43

合成方法 10

はんのうじょうけん

リファレンス

- Prostanoids. VII. Trans-2,3-dicarboethoxycyclopentanone in the synthesis of prostaglandins, Zhurnal Organicheskoi Khimii, 1984, 20(2), 301-12

合成方法 11

はんのうじょうけん

1.1 Catalysts: Palladium (carbon supported with sulfur promoter) Solvents: Water ; 4 h, 150 °C

リファレンス

- Synthesis of organic acids from homocitrate and homocitrate derivatives, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Copper , Nitric acid

リファレンス

- Some syntheses of 1,2,4-butanetricarboxylic acids, Journal of Organic Chemistry, 1961, 26, 4303-5

合成方法 13

はんのうじょうけん

リファレンス

- Fragmentation of some keto esters during reduction with aluminum isopropylate, Armyanskii Khimicheskii Zhurnal, 1978, 31(6), 412-15

合成方法 14

はんのうじょうけん

リファレンス

- Addition of ω-carboxyalkyl radicals to olefins. Synthesis of di- and tricarboxylic acids, Izvestiya Akademii Nauk SSSR, 1974, (7), 1557-60

合成方法 15

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Copper , Nickel dihydroxide ; 6 h

リファレンス

- Electrifying Adipic Acid Production: Copper-Promoted Oxidation and C-C Cleavage of Cyclohexanol, Angewandte Chemie, 2022, 61(50),

合成方法 16

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Preparation of 1,2,4-butanetricarboxylic acid, Japan, , ,

合成方法 17

合成方法 18

合成方法 19

はんのうじょうけん

1.1 Reagents: (OC-6-22)-Pentaamminechlorocobalt(1+) Catalysts: Bis(2,2′-bipyridine)ruthenium(2+) , (OC-6-43)-Aqua[α-(2-pyridinyl-κN)-N,N-bis[(2-pyridinyl-κN)methyl]-2-pyridinemeth… Solvents: Water-d2 ; 1 h, 298 K

リファレンス

- Photocatalytic Oxidation of Organic Compounds in Water by Using Ruthenium(II)-Pyridylamine Complexes as Catalysts with High Efficiency and Selectivity, Chemistry - A European Journal, 2013, 19(5), 1563-1567

合成方法 20

1,2,4-Butanetricarboxylic acid Raw materials

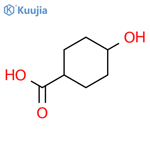

- 4-hydroxycyclohexane-1-carboxylic acid

- Pentanedioic acid,2-(cyanomethyl)-, 1,5-dimethyl ester

- cyclohex-3-ene-1-carboxylic acid

- 1,2,4-Butanetricarboxylicacid, 1,2,4-trimethyl ester

- 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid

- butanedioic acid

1,2,4-Butanetricarboxylic acid Preparation Products

1,2,4-Butanetricarboxylic acid 関連文献

-

1. Nucleophilic addition to (methyl α-chloroacrylate)tetracarbonyliron. Activation of a vinyl halideMarsha R. Baar,Bryan W. Roberts J. Chem. Soc. Chem. Commun. 1979 1129

-

H. W. Melville J. Chem. Soc. 1941 414

-

3. 159. Oxidation of [2 : 2 : 1]bicycloheptene-2 (norbornylene)S. F. Birch,W. J. Oldham,E. A. Johnson J. Chem. Soc. 1947 818

-

4. Obituary notice: Edward Hope, 1886–1953S. G. P. Plant J. Chem. Soc. 1953 3730

-

Jeongmin Jang,Hyejin Park,Haemin Jeong,Eunbi Mo,Yongbin Kim,Jeong Suk Yuk,Siyoung Q. Choi,Young-Wun Kim,Jihoon Shin Polym. Chem. 2019 10 1245

923-42-2 (1,2,4-Butanetricarboxylic acid) 関連製品

- 97-61-0(2-Methyl-pentanoic Acid)

- 595-37-9(Dimebutic acid)

- 597-43-3(2,2-Dimethylsuccinic acid)

- 610-09-3(cis-1,2-Cyclohexanedicarboxylic acid)

- 619-81-8(Cis-1,2-Cyclohexanedicarboxylic Acid)

- 124-83-4((1R,3S)-Camphoric Acid)

- 619-82-9(trans-cyclohexane-1,4-dicarboxylic acid)

- 498-21-5(Methylsuccinic acid)

- 99-66-1(Valproic acid)

- 105-43-1(3-methylpentanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:923-42-2)1,2,4-Butanetricarboxylic acid

清らかである:99%/99%

はかる:25g/100g

価格 ($):179.0/706.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:923-42-2)1,2,4-BUTANETRICARBOXYLIC ACID

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ